

In-Depth Technical Guide: 1-(2-Nitrobenzoyl)-4-methylpiperidine

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Compound of Interest

Compound Name: 1-{2-Nitrobenzoyl}-4-methylpiperidine

Cat. No.: B336582

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Part 1: Chemical Identity & Core Properties[1][2]

Executive Summary

1-(2-Nitrobenzoyl)-4-methylpiperidine is a synthetic intermediate characterized by a 2-nitrobenzoyl moiety coupled to a 4-methylpiperidine ring.[1][2] It serves as a critical scaffold in the development of nitrogen-containing heterocycles, particularly quinazolinones and benzodiazepines, which are pharmacophores in oncology and CNS drug discovery. While the nitro-precursor itself is often synthesized in situ or on-demand (resulting in limited public CAS indexing), it is the direct synthetic parent of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone (CAS 401589-03-5).

Chemical Specifications

Property	Data
Chemical Name	1-(2-Nitrobenzoyl)-4-methylpiperidine
IUPAC Name	(4-methylpiperidin-1-yl)(2-nitrophenyl)methanone
CAS Number	Not widely listed in public commercial catalogs. [3]Direct Precursor to: CAS 401589-03-5 (Amino derivative)
Molecular Formula	C ₁₃ H ₁₆ N ₂ O ₃
Molecular Weight	248.28 g/mol
SMILES	<chem>CC1CCN(CC1)C(=O)C2=CC=CC=C2[O-]</chem>
Key Reactants	2-Nitrobenzoyl chloride (CAS 610-14-0) 4-Methylpiperidine (CAS 626-58-4)

Part 2: Synthesis & Manufacturing Protocol

Reaction Logic (Expertise & Experience)

The synthesis follows a standard Nucleophilic Acyl Substitution mechanism. The choice of 2-nitrobenzoyl chloride over the carboxylic acid (with coupling agents like EDC/NHS) is driven by atom economy and purification efficiency. The acid chloride is highly reactive, allowing the reaction to proceed rapidly in dichloromethane (DCM) at

to room temperature, minimizing thermal degradation of the nitro group.

Critical Control Point: The reaction generates HCl as a byproduct. A non-nucleophilic base (Triethylamine or DIPEA) must be present in slight excess (1.2 - 1.5 eq) to scavenge protons and drive the equilibrium forward. Failure to control pH can lead to the protonation of the 4-methylpiperidine, rendering it non-nucleophilic.

Validated Synthesis Protocol

Objective: Synthesis of 1-(2-Nitrobenzoyl)-4-methylpiperidine (10 mmol scale).

Reagents:

- 2-Nitrobenzoyl chloride (1.85 g, 10 mmol) [CAS 610-14-0]
- 4-Methylpiperidine (0.99 g, 10 mmol) [CAS 626-58-4]
- Triethylamine (TEA) (1.52 g, 15 mmol)
- Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

- Preparation: Charge a 100 mL round-bottom flask with 4-methylpiperidine and TEA in 40 mL of anhydrous DCM. Cool to

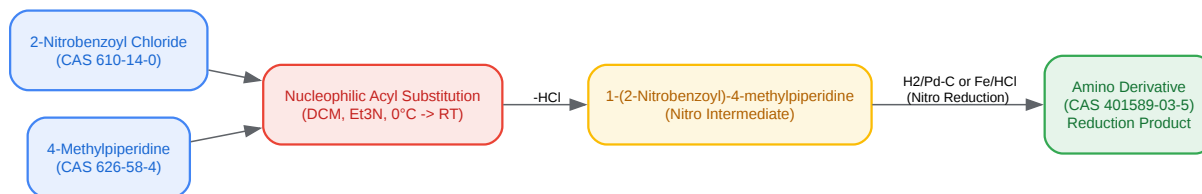
under an inert nitrogen atmosphere.
- Addition: Dissolve 2-nitrobenzoyl chloride in 10 mL DCM. Add this solution dropwise to the reaction flask over 20 minutes. Note: Exothermic reaction; control addition rate to maintain temp

.
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).
- Work-up: Quench with saturated

(30 mL). Extract the organic layer, wash with 1M HCl (to remove unreacted amine), then brine.
- Isolation: Dry over

, filter, and concentrate in vacuo. The product typically solidifies as a pale yellow solid.

Synthesis Pathway Visualization



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Figure 1: Synthetic pathway from commodity starting materials to the target nitro-intermediate and its downstream amino-derivative.

Part 3: Applications in Drug Discovery

Scaffold Utility

The 1-(2-nitrobenzoyl)-4-methylpiperidine structure is a "masked" aniline. In drug development, the nitro group serves as a robust protecting group during the amide coupling phase. Once the piperidine amide is established, the nitro group is reduced to an amine (CAS 401589-03-5), unlocking the position for further derivatization:

- Quinazolinones: Cyclization with aldehydes or carboxylic acids to form tricyclic structures (e.g., in contraceptive or anticancer research).
- Urea Formation: Reaction with isocyanates to generate urea-linked libraries.

Analytical Characterization (Self-Validating Data)

To verify the identity of the synthesized compound, researchers should look for these key spectral signatures:

- IR Spectroscopy: Strong carbonyl stretch () at (tertiary amide) and Nitro stretches () at

(asymmetric) and

(symmetric).

- ¹H NMR (CDCl₃): The 4-methyl group typically appears as a doublet at . The aromatic protons of the 2-nitrobenzoyl group will show a characteristic downfield shift for the proton ortho to the nitro group ().

Part 4: Safety & Handling

Hazard Classification:

- 2-Nitrobenzoyl Chloride: Corrosive, causes severe skin burns and eye damage. Reacts violently with water.
- 4-Methylpiperidine: Flammable liquid, causes skin irritation.
- Target Compound: Treat as a potential irritant and sensitizer.

Handling Protocol: All synthesis steps involving the acid chloride must be performed in a fume hood. Personnel must wear nitrile gloves, safety goggles, and a lab coat. Waste containing nitro compounds should be segregated from oxidizers to prevent potential energetic reactions.

References

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